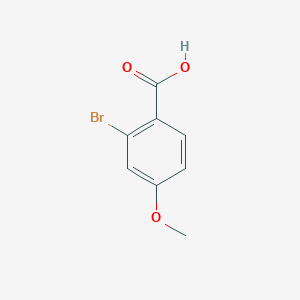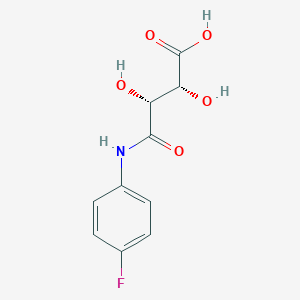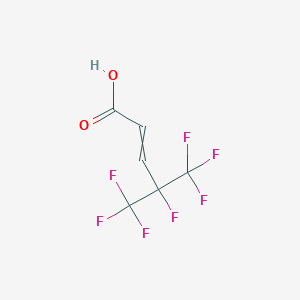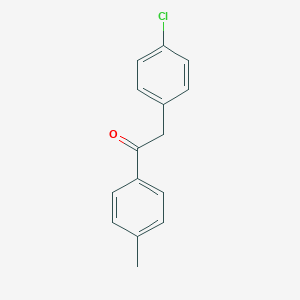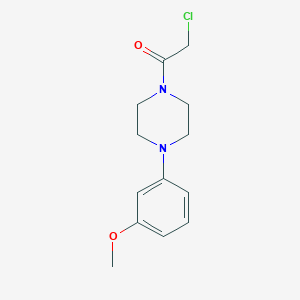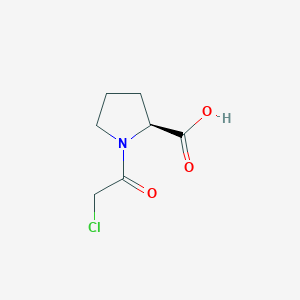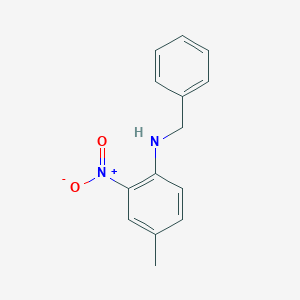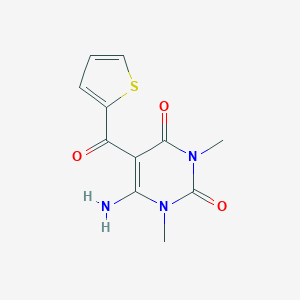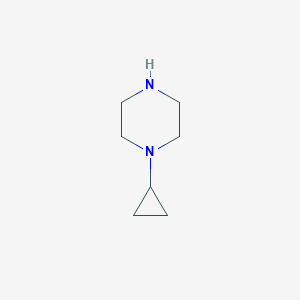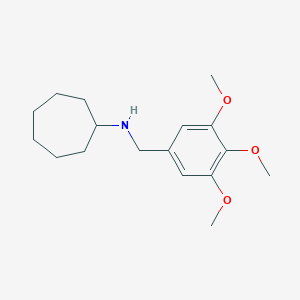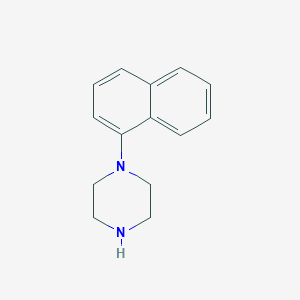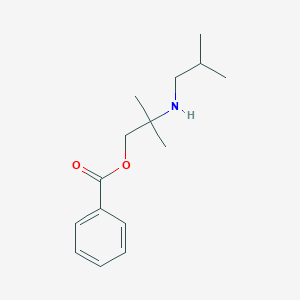
Isobucaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobucaine is a local anesthetic that is commonly used in scientific research. It is a derivative of cocaine and has a similar structure to other local anesthetics such as lidocaine and bupivacaine. Isobucaine is known for its ability to block nerve impulses and provide pain relief, making it a valuable tool in laboratory experiments. In
Wirkmechanismus
The mechanism of action of isobucaine is similar to other local anesthetics. It works by blocking sodium channels in nerve cells, which prevents the transmission of nerve impulses. This results in a loss of sensation and pain relief.
Biochemische Und Physiologische Effekte
Isobucaine has several biochemical and physiological effects. It can cause vasodilation, which increases blood flow to the area where it is administered. Isobucaine can also cause a decrease in heart rate and blood pressure. Additionally, isobucaine can cause muscle relaxation, which can be useful in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using isobucaine in laboratory experiments is its ability to provide pain relief and block nerve impulses. This can be useful in studies that involve painful procedures or require immobilization of animals. Isobucaine also has a relatively short duration of action, which allows for precise timing of experiments. However, isobucaine has limitations in terms of its potential toxicity and the need for careful dosing.
Zukünftige Richtungen
There are several future directions for research involving isobucaine. One area of interest is the development of new local anesthetics that have fewer side effects and are more effective. Another area of interest is the use of isobucaine in combination with other drugs to enhance its effects or reduce toxicity. Additionally, further research is needed to fully understand the mechanisms of action of local anesthetics and their effects on the nervous system.
Conclusion:
In conclusion, isobucaine is a local anesthetic that is commonly used in scientific research. It is synthesized through several steps and has a similar structure to other local anesthetics. Isobucaine works by blocking sodium channels in nerve cells, which prevents the transmission of nerve impulses and provides pain relief. Isobucaine has several biochemical and physiological effects and is useful in laboratory experiments. However, it has limitations in terms of its potential toxicity and the need for careful dosing. There are several future directions for research involving isobucaine, including the development of new local anesthetics and the use of isobucaine in combination with other drugs.
Synthesemethoden
The synthesis of isobucaine involves several steps. The first step is the condensation of benzoyl chloride with methylamine to form N-methylbenzamide. This is followed by the reduction of N-methylbenzamide with lithium aluminum hydride to form N-methylbenzylamine. The final step involves the reaction of N-methylbenzylamine with 2-chloroprocaine to form isobucaine.
Wissenschaftliche Forschungsanwendungen
Isobucaine is commonly used in scientific research as a local anesthetic. It is used to block nerve impulses and provide pain relief during laboratory experiments. Isobucaine is also used in studies that investigate the mechanisms of action of local anesthetics and their effects on the nervous system.
Eigenschaften
CAS-Nummer |
14055-89-1 |
|---|---|
Produktname |
Isobucaine |
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
[2-methyl-2-(2-methylpropylamino)propyl] benzoate |
InChI |
InChI=1S/C15H23NO2/c1-12(2)10-16-15(3,4)11-18-14(17)13-8-6-5-7-9-13/h5-9,12,16H,10-11H2,1-4H3 |
InChI-Schlüssel |
YGSFZBYOMFZJPV-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1 |
Andere CAS-Nummern |
14055-89-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



